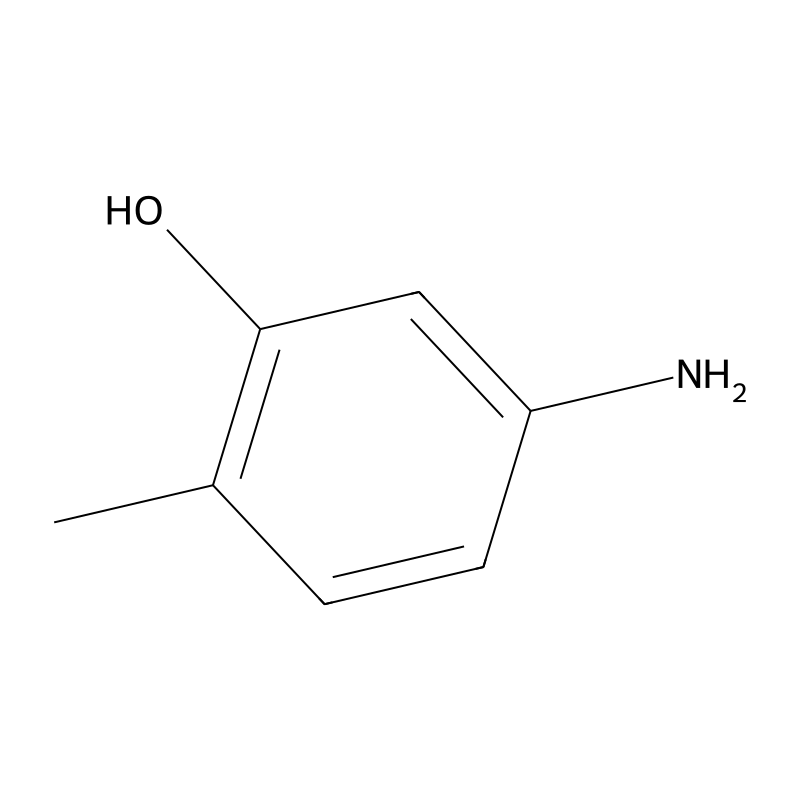

5-Amino-2-methylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2,427 mg/L @ 25 °C /Estimated/

Synonyms

Canonical SMILES

Synthesis and Characterization:

-Amino-2-methylphenol, also known as 4-amino-2-hydroxytoluene, 3-hydroxy-4-methylaniline, or 5-amino-o-cresol, is a small organic molecule with the formula C7H9NO. Researchers have employed various methods for its synthesis, including:

- Nitration of o-cresol followed by reduction [].

- Reductive amination of 2-hydroxy-5-methylnitrobenzene [].

- Ullmann coupling of 2-iodo-5-methylaniline and sodium phenoxide [].

These methods allow researchers to obtain 5-amino-2-methylphenol for further investigation of its properties and potential applications.

Applications in Material Science:

- Organic Light-Emitting Diodes (OLEDs): 5-Amino-2-methylphenol has been studied as a potential dopant material for OLEDs due to its ability to emit light when excited electrically []. Research suggests that it can improve the device's efficiency and color purity [].

Applications in Medicinal Chemistry:

- Drug Discovery: 5-Amino-2-methylphenol serves as a valuable building block for synthesizing various bioactive molecules with potential therapeutic applications []. Researchers have explored its use in developing drugs for diverse conditions, including:

Applications in Analytical Chemistry:

- Chemosensors: 5-Amino-2-methylphenol's unique chemical properties make it suitable for developing chemosensors for detecting specific metal ions or other analytes. Studies have shown its potential for sensing various metal ions, including copper and iron.

Other Potential Applications:

- Polymers: Researchers are exploring the use of 5-amino-2-methylphenol in the synthesis of functional polymers with potential applications in various fields, such as electronics and catalysis.

5-Amino-2-methylphenol is an organic compound with the molecular formula C₇H₉NO and a CAS number of 2835-95-2. It is characterized by an amino group (-NH₂) and a hydroxyl group (-OH) attached to a methyl-substituted phenol ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and dyes, due to its unique chemical structure and properties .

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, which may exhibit different biological activities.

- Acetylation: This compound can react with acetic anhydride or acetyl chloride to form N-acetyl derivatives, which are often more soluble and can have altered biological activities .

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, leading to the formation of various substituted phenolic compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 5-amino-2-methylphenol exhibits various biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress .

- Antimicrobial Activity: Some studies suggest that this compound possesses antimicrobial properties, making it a candidate for use in pharmaceuticals aimed at treating infections .

- Potential Carcinogenicity: There are concerns regarding its classification as a potential carcinogen based on structural similarities with other known carcinogens. Further studies are needed to fully understand its safety profile .

Several methods exist for synthesizing 5-amino-2-methylphenol:

- Nitration of 2-Methylphenol: This involves nitrating 2-methylphenol followed by reduction of the nitro group to an amino group.

- Reduction of 5-Nitro-2-methylphenol: The nitro group in 5-nitro-2-methylphenol can be reduced using catalytic hydrogenation or chemical reducing agents such as iron and hydrochloric acid.

- Direct Amination: The direct amination of 2-methylphenol using ammonia or amines under specific conditions can yield 5-amino-2-methylphenol .

5-Amino-2-methylphenol has several applications across different industries:

- Dyes and Pigments: It is used as an intermediate in the synthesis of azo dyes and pigments due to its reactive amino group.

- Pharmaceuticals: Its potential antioxidant and antimicrobial properties make it a candidate for drug development.

- Cosmetics: The compound is explored for use in hair dyes and other cosmetic formulations due to its color properties .

Interaction studies involving 5-amino-2-methylphenol have focused on its metabolic pathways:

- Metabolism via N-Acetylation: The compound is metabolized by human N-acetyltransferases, which play a crucial role in drug metabolism. Studies have shown it has comparable affinity to substrates like para-aminobenzoic acid and sulfamethazine, indicating significant interactions with metabolic enzymes .

- Toxicological Studies: Research has indicated that exposure may lead to genotoxic effects under certain conditions, necessitating further investigation into its safety profile .

Several compounds share structural similarities with 5-amino-2-methylphenol. Here are some notable examples:

These compounds illustrate the diversity within the aminophenolic class while highlighting the unique properties of 5-amino-2-methylphenol.

5-Amino-2-methylphenol, also known by its systematic name 2-methyl-5-aminophenol, is a versatile chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol [3]. This compound exists as an off-white to pale pink crystalline powder with a characteristic phenolic odor and demonstrates moderate solubility in water (1.2 g/L at 20°C) while being readily soluble in organic solvents such as ethanol and acetone [3] [7].

The industrial production of 5-amino-2-methylphenol employs several conventional synthetic routes, with each method offering distinct advantages and challenges [1] [7]. These established methodologies have been optimized over decades to ensure efficient production while maintaining high purity standards required for various applications [3].

Amination of 2-methylphenol

The most common industrial route for synthesizing 5-amino-2-methylphenol involves the direct amination of 2-methylphenol (o-cresol) [1] [7]. This process typically follows a two-step sequence:

Nitration: 2-methylphenol undergoes controlled nitration using nitric acid under specific temperature conditions to produce 5-nitro-2-methylphenol [6]. The reaction requires precise control of temperature and concentration to ensure regioselectivity, directing the nitro group predominantly to the 5-position [2].

Reduction: The resulting 5-nitro-2-methylphenol is subsequently reduced using hydrogen gas in the presence of suitable catalysts to yield 5-amino-2-methylphenol [2] [6].

This conventional route is widely employed in industrial settings due to its relatively straightforward process and established protocols [1]. However, the nitration step presents significant challenges, including the handling of concentrated nitric acid and the potential formation of isomeric by-products that necessitate additional purification steps [6] [10].

Methylation of 5-aminophenol

An alternative synthetic approach involves the methylation of 5-aminophenol [5] [7]. This method utilizes formaldehyde as the methylating agent in the presence of reducing agents to introduce the methyl group at the ortho position relative to the hydroxyl group [5]. The Eschweiler-Clarke methylation reaction represents one such methodology, employing formaldehyde and formic acid for reductive methylation [23].

The methylation route offers certain advantages, particularly in terms of starting material availability and reaction conditions [5] [7]. However, achieving high regioselectivity remains challenging, often requiring precise control of reaction parameters to minimize the formation of undesired methylated products [5] [23].

Sulfonation-desulfonation route

A less common but industrially significant method involves the conversion of 2-amino-5-methyl-benzenesulfonic acid to 5-amino-2-methylphenol through a high-temperature, high-pressure desulfonation process [10]. This route typically employs strong alkaline conditions (potassium or sodium hydroxide) at temperatures around 300°C and pressures of 15-20 bar [10].

The reaction proceeds through the following sequence:

- Treatment of 2-amino-5-methyl-benzenesulfonic acid with concentrated alkali (KOH/NaOH)

- High-temperature desulfonation (approximately 300°C)

- Acidification and isolation of the product [10]

While this method can achieve high yields, it requires specialized equipment capable of withstanding harsh reaction conditions [10]. The process is particularly valuable when 2-amino-5-methyl-benzenesulfonic acid is readily available as a starting material [10].

Table 1 summarizes the key aspects of these conventional synthetic routes:

| Synthetic Route | Starting Materials | Key Reagents | Conditions | Advantages/Disadvantages |

|---|---|---|---|---|

| Amination of 2-methylphenol | 2-methylphenol (o-cresol) | Nitric acid, H2 | Nitration followed by reduction | Common industrial route; Requires controlled nitration |

| Methylation of 5-aminophenol | 5-aminophenol | Formaldehyde, reducing agent | Reductive methylation | Direct route; Requires precise control of methylation |

| Reduction of 5-nitro-2-methylphenol | 2-methylphenol (o-cresol) | Nitric acid, H2/catalyst | Nitration at position 5, followed by reduction | Well-established; Requires hazardous nitration step |

| Sulfonation-desulfonation route | 2-amino-5-methyl-benzenesulfonic acid | Alkali (KOH/NaOH) | High temperature (300°C), high pressure (15-20 bar) | High yield; Requires harsh conditions |

Catalytic Approaches and Green Chemistry Innovations

Recent advances in catalytic chemistry have led to significant improvements in the synthesis of 5-amino-2-methylphenol, focusing on enhancing efficiency, selectivity, and environmental sustainability [8] [14]. These innovations align with green chemistry principles, aiming to reduce waste generation, minimize energy consumption, and decrease the use of hazardous reagents [14] [20].

Heterogeneous Catalysis

Heterogeneous catalysts have emerged as powerful tools for the synthesis of 5-amino-2-methylphenol, offering advantages in terms of catalyst recovery and process sustainability [8] [21]. Ruthenium-based catalysts, particularly ruthenium nanoparticles supported on carbon (Ru/C), have demonstrated exceptional activity in the selective methylation of amines under mild conditions [21]. These catalysts operate efficiently at temperatures around 70°C in the presence of hydrogen and formaldehyde, providing high selectivity for the desired product [21].

The Ru/C catalytic system offers several advantages:

- Operation under relatively mild conditions (70°C)

- High selectivity for the target compound

- Compatibility with various functional groups

- Potential for catalyst recovery and reuse [21]

However, challenges remain, particularly regarding catalyst leaching during extended operation, which can impact long-term stability and economic viability [21].

Platinum-based Catalytic Systems

Platinum-supported catalysts (Pt/C) represent another significant advancement in the catalytic synthesis of aromatic amines, including 5-amino-2-methylphenol [8] [21]. These catalysts excel in the selective reduction of nitro compounds and demonstrate particular efficacy with aromatic substrates [8]. The catalytic activity of Pt/C systems has been extensively studied, revealing optimal performance parameters for temperature, hydrogen pressure, and substrate concentration [8].

Research findings indicate that Pt/C catalysts operate most effectively at moderate temperatures, balancing reaction rate with selectivity [8]. However, their application scope may be somewhat limited compared to ruthenium-based systems, particularly for certain substrate classes [21].

Continuous Flow Processing

A major innovation in the green synthesis of 5-amino-2-methylphenol involves the implementation of continuous flow processing technologies [6] [13]. These systems offer significant advantages over traditional batch processes, particularly for reactions involving hazardous reagents or exothermic steps [6].

For the synthesis of 5-amino-2-methylphenol, continuous flow nitration of 2-methylphenol has been developed using tubular reactors operating at carefully controlled temperatures (0-10°C) [6]. This approach enables:

- Precise temperature control during the highly exothermic nitration step

- Improved selectivity for the desired 5-nitro isomer

- Enhanced safety through minimized reagent volumes in the reaction zone

- Consistent product quality with reduced batch-to-batch variation [6] [13]

The subsequent reduction step can also be performed in continuous mode, further enhancing process efficiency and safety [6].

Ionic Liquid-Supported Synthesis

Green chemistry innovations have extended to the use of ionic liquids as reaction media or supports for the synthesis of aromatic amines [14] [22]. These systems employ microwave irradiation to accelerate reactions while maintaining high selectivity [14] [22]. Although not specifically developed for 5-amino-2-methylphenol, these methodologies demonstrate potential applicability to its synthesis, particularly for specialized applications requiring high purity [14].

The advantages of ionic liquid-supported synthesis include:

- Reduced energy consumption through microwave-assisted heating

- Minimized solvent usage

- Potential for catalyst immobilization

- Enhanced reaction rates [14] [22]

However, challenges remain regarding the complexity of catalyst preparation and the economic feasibility of scaling these processes to industrial production levels [14].

Table 2 summarizes these catalytic approaches and green chemistry innovations:

| Catalytic Method | Catalyst System | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Heterogeneous Ru catalysis | Ru/C nanoparticles | 70°C, H2, formaldehyde | High selectivity, mild conditions | Catalyst leaching issues |

| Pt/C catalysis | Pt/C | Moderate temperature, H2 | Good for aromatic amines | Limited substrate scope |

| Continuous flow nitration | Tubular reactor system | 0-10°C, fuming nitric acid | Uniform output, scalable | Requires precise temperature control |

| Green chemistry ionic liquid support | Ionic liquids with microwave irradiation | Microwave irradiation | Environmentally friendly, energy efficient | Complex catalyst preparation |

Purification Techniques and Quality Control Standards

The industrial production of 5-amino-2-methylphenol necessitates robust purification processes and stringent quality control measures to ensure product consistency and purity [3] [7]. These aspects are particularly critical given the compound's applications in pharmaceutical intermediates, dye synthesis, and polymer additives, where impurities can significantly impact downstream processes [3].

Crystallization Techniques

Crystallization represents a primary purification method for 5-amino-2-methylphenol, enabling the removal of impurities while yielding a high-purity crystalline product [15] [19]. Industrial crystallization processes typically employ cooling crystallization using mixed solvent systems, particularly combinations of methanol and water [15] [19].

The crystallization process generally follows these steps:

- Dissolution of crude 5-amino-2-methylphenol in an appropriate solvent mixture (often methanol/water)

- Optional treatment with activated carbon to remove colored impurities

- Controlled cooling to induce crystallization

- Filtration and washing of the crystalline product [15] [19]

Research has demonstrated that optimized cooling rates and solvent ratios significantly impact crystal morphology, purity, and yield [15]. For industrial applications, cooling rates of approximately 10 K/h have proven effective in balancing crystal quality with process efficiency [10] [15].

Acid-Base Extraction

Acid-base extraction techniques exploit the amphoteric nature of 5-amino-2-methylphenol, allowing selective separation from various impurities [10] [15]. This approach is particularly effective for removing non-basic impurities and isomeric by-products [10].

A typical acid-base extraction process involves:

- Dissolution of crude 5-amino-2-methylphenol in an acidic aqueous solution (pH < 2)

- Extraction of non-basic impurities using an organic solvent

- Adjustment of the aqueous phase to a specific pH (typically 4.5-6.0) to precipitate purified 5-amino-2-methylphenol

- Filtration and washing of the precipitated product [10] [15]

Research findings indicate that precise pH control during the precipitation step is critical, with optimal results typically achieved in the pH range of 4.5-6.0 [10] [15]. This approach has proven particularly effective for removing trace amounts of diaminodiphenyl ether derivatives, which can be problematic impurities in aminophenol compounds [15].

Adsorption Treatments

Adsorption treatments using activated carbon or similar adsorbents play a crucial role in removing colored impurities and trace contaminants from 5-amino-2-methylphenol [15] [19]. These treatments are often integrated into the crystallization process or performed as separate purification steps [15].

The effectiveness of adsorption treatments depends on several factors:

- Adsorbent type and surface area

- Contact time and temperature

- Solution concentration and pH

- Agitation conditions [15] [19]

Industrial processes typically employ activated carbon treatments at elevated temperatures (60-100°C) to enhance adsorption kinetics while maintaining 5-amino-2-methylphenol in solution [15] [19].

Quality Control Standards

Quality control for 5-amino-2-methylphenol involves comprehensive analytical testing to ensure compliance with established specifications [3] [12]. Standard quality parameters include:

- Purity: Typically specified as ≥99.0% by high-performance liquid chromatography (HPLC) [3] [16]

- Moisture content: Generally limited to ≤0.3% as determined by Karl Fischer titration [3] [12]

- Residual solvents: Required to meet International Council for Harmonisation (ICH) Q3C Class 3 limits, analyzed by gas chromatography [3] [18]

- Heavy metals: Typically specified as ≤10 ppm, determined according to United States Pharmacopeia (USP) <231> or equivalent methods [3] [18]

- Appearance: Described as an off-white to pale pink crystalline powder, assessed by visual inspection [3] [7]

These specifications ensure batch-to-batch consistency and suitability for various applications [3] [16]. Quality control laboratories employ validated analytical methods, including HPLC with internal standard quantification, to monitor these parameters throughout the production process [16] [19].

Table 3 summarizes the key purification techniques:

| Technique | Process Details | Solvents Used | Quality Parameters | Scale Considerations |

|---|---|---|---|---|

| Crystallization | Cooling crystallization with methanol/water | Methanol, water, acetone | Purity ≥99.0%, moisture ≤0.3% | Lab to industrial scale |

| Acid-base extraction | pH adjustment (4.5-6.0) to precipitate | Aqueous acid/base, organic solvents | Residual solvents meet ICH Q3C limits | Requires pH monitoring |

| Adsorption treatment | Activated carbon treatment | Methanol, water | Heavy metals ≤10 ppm | Additional filtration steps for large scale |

| Continuous flow purification | Inline quenching and extraction | Organic solvents (toluene, ethyl acetate) | Batch-to-batch consistency | Continuous monitoring required |

Table 4 outlines the quality control standards:

| Parameter | Specification | Test Method | Importance |

|---|---|---|---|

| Purity (HPLC) | ≥99.0% | HPLC with internal standard | Product efficacy and safety |

| Moisture Content | ≤0.3% (Karl Fischer) | Karl Fischer titration | Stability during storage |

| Residual Solvents | Meets ICH Q3C Class 3 limits | Gas chromatography | Safety and regulatory compliance |

| Heavy Metals | ≤10 ppm (USP <231>) | USP <231> or equivalent | Safety and regulatory compliance |

| Appearance | Off-white to pale pink crystalline powder | Visual inspection | Batch consistency |

Scalability Challenges in Industrial Manufacturing

The industrial-scale production of 5-Amino-2-methylphenol presents numerous challenges that must be addressed to ensure safe, efficient, and economically viable manufacturing processes [3] [6]. These challenges span multiple aspects of production, from process safety to environmental considerations [6] [13].

Reaction Control and Consistency

Achieving consistent product quality across production batches represents a significant challenge in the industrial manufacturing of 5-Amino-2-methylphenol [3] [6]. Key factors affecting batch-to-batch consistency include:

- Temperature control during critical reaction steps

- Reagent purity and concentration

- Mixing efficiency and mass transfer

- Reaction time and quenching procedures [3] [6]

Advanced process control strategies have been developed to address these challenges, including:

- Automated process control systems with feedback loops

- In-line monitoring of reaction parameters and product quality

- Statistical process control methodologies

- Quality by Design (QbD) approaches to process development [6] [18]

Research has demonstrated that implementing these control strategies can significantly improve product consistency while reducing waste generation through minimized off-specification batches [6] [18].

Purification Efficiency at Scale

Scaling purification processes from laboratory to industrial production presents unique challenges, particularly regarding efficiency and economics [15] [19]. Large-scale crystallization, for instance, requires careful control of nucleation and crystal growth to maintain product quality while achieving acceptable throughput [15].

Industrial-scale purification challenges include:

- Efficient removal of by-products and impurities

- Minimizing solvent usage and associated costs

- Achieving target purity specifications consistently

- Managing filtration and solid handling operations [15] [19]

Innovations addressing these challenges include:

- Continuous crystallization technologies

- Multi-stage extraction processes with solvent recycling

- Advanced filtration systems with enhanced capacity and efficiency

- Process intensification approaches combining reaction and purification steps [15] [19]

These advancements have enabled more efficient purification processes with reduced environmental impact and improved economics [15] [19].

Environmental and Economic Considerations

Environmental sustainability and economic viability represent interconnected challenges in the industrial production of 5-Amino-2-methylphenol [13] [20]. Environmental concerns include:

- Waste generation and management

- Solvent usage and recovery

- Energy consumption

- Emissions control [13] [20]

Economic factors influencing scalability include:

- Raw material costs and availability

- Energy requirements

- Capital investment for specialized equipment

- Catalyst costs and recovery efficiency [13] [20]

Green chemistry approaches have emerged as promising solutions to these challenges, offering potential improvements in both environmental and economic performance [14] [20]. These include:

- Solvent recycling and recovery systems

- Catalytic processes with improved atom economy

- Energy-efficient reactor designs

- Waste minimization strategies [14] [20]

Research indicates that implementing these approaches can reduce production costs while simultaneously improving environmental performance, though initial capital investments may be substantial [14] [20].

Table 5 summarizes the key scalability challenges and potential solutions:

| Challenge Category | Specific Challenges | Industrial Solutions | Implementation Considerations |

|---|---|---|---|

| Process Safety | Handling of hazardous reagents (nitric acid, hydrogen); Exothermic reactions during nitration | Continuous flow processes; Improved reactor design; Safety monitoring systems | Capital investment for safety equipment; Operator training; Risk assessment protocols |

| Reaction Control | Temperature control during nitration; Selectivity in amination/methylation steps; Batch-to-batch consistency | Automated process control; In-line monitoring; Optimized reaction parameters | Sensor technology integration; Process validation; Quality by Design (QbD) approach |

| Purification Efficiency | Removal of by-products; Achieving high purity (≥99.0%); Minimizing solvent usage | Continuous crystallization; Multi-stage extraction; Advanced filtration systems | Equipment selection; Process optimization; Validation of purification steps |

| Environmental Impact | Waste management; Reducing solvent usage; Meeting emission standards | Solvent recycling; Catalytic processes; Green chemistry approaches | Regulatory compliance; Waste treatment facilities; Life cycle assessment |

| Cost Considerations | Raw material costs; Energy consumption; Catalyst recovery and reuse | Process intensification; Catalyst immobilization; Energy recovery systems | Return on investment analysis; Scale-up studies; Supply chain optimization |

Physical Description

Color/Form

XLogP3

LogP

Melting Point

161 °C

UNII

GHS Hazard Statements

H315 (86.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (83.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (90.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (65.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (65.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (13.42%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard